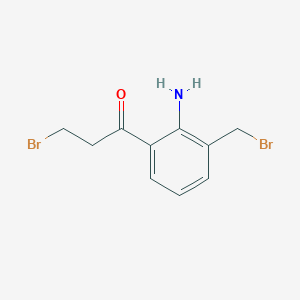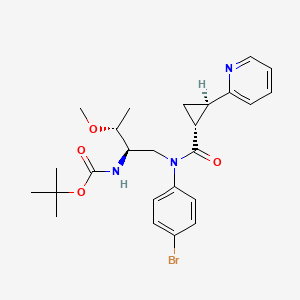![molecular formula C9H10ClN3OS B14065441 Hydrazinecarboxamide, 2-[2-[(4-chlorophenyl)thio]ethylidene]- CAS No. 92681-58-8](/img/structure/B14065441.png)
Hydrazinecarboxamide, 2-[2-[(4-chlorophenyl)thio]ethylidene]-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Hydrazinecarboxamide, 2-[2-[(4-chlorophenyl)thio]ethylidene]- is a chemical compound with the molecular formula C9H10ClN3OS. It is known for its unique structure, which includes a hydrazinecarboxamide group and a 4-chlorophenylthioethylidene moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Hydrazinecarboxamide, 2-[2-[(4-chlorophenyl)thio]ethylidene]- typically involves the reaction of hydrazinecarboxamide with 2-[2-[(4-chlorophenyl)thio]ethylidene] intermediates. The reaction conditions often include the use of solvents such as dimethyl sulfoxide (DMSO) and catalysts to facilitate the reaction. The process may involve heating and stirring to ensure complete reaction and high yield .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in the laboratory. The process is optimized for higher efficiency and yield, often involving continuous flow reactors and automated systems to control reaction parameters precisely .
Chemical Reactions Analysis
Types of Reactions
Hydrazinecarboxamide, 2-[2-[(4-chlorophenyl)thio]ethylidene]- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert it to its corresponding hydrazine derivatives.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the chlorophenyl group.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like amines for substitution reactions. The reactions are typically carried out under controlled temperatures and pH to ensure selectivity and yield .
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, hydrazine derivatives, and substituted chlorophenyl compounds. These products have various applications in chemical synthesis and pharmaceutical research .
Scientific Research Applications
Hydrazinecarboxamide, 2-[2-[(4-chlorophenyl)thio]ethylidene]- has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Hydrazinecarboxamide, 2-[2-[(4-chlorophenyl)thio]ethylidene]- involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit or activate specific pathways, leading to its observed biological effects. For example, it may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include:
- N-[2-(4-Chlorophenyl)ethyl]hydrazinecarboxamide
- 2-(Substituted benzylidene/ethylidene)-N-(substituted phenyl)hydrazinecarboxamide analogues .
Uniqueness
Hydrazinecarboxamide, 2-[2-[(4-chlorophenyl)thio]ethylidene]- is unique due to its specific structural features, such as the presence of the 4-chlorophenylthioethylidene moiety. This structural uniqueness contributes to its distinct chemical reactivity and potential biological activities, setting it apart from other similar compounds .
Properties
CAS No. |
92681-58-8 |
|---|---|
Molecular Formula |
C9H10ClN3OS |
Molecular Weight |
243.71 g/mol |
IUPAC Name |
[2-(4-chlorophenyl)sulfanylethylideneamino]urea |
InChI |
InChI=1S/C9H10ClN3OS/c10-7-1-3-8(4-2-7)15-6-5-12-13-9(11)14/h1-5H,6H2,(H3,11,13,14) |
InChI Key |
OAEMXHLLFJUSSN-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1SCC=NNC(=O)N)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.













![3,3'-Diphenyl-[1,1'-binaphthalene]-2,2'-disulfonic acid](/img/structure/B14065425.png)


